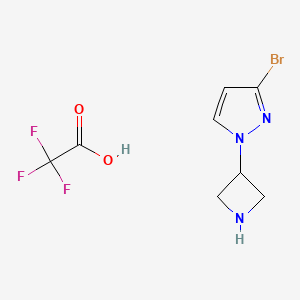

1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid

描述

1-(Azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid (TFA) is a heterocyclic compound combining an azetidine ring (a four-membered saturated nitrogen heterocycle) with a brominated pyrazole moiety, stabilized as a trifluoroacetic acid salt. The molecular formula of the base compound is C₈H₇BrN₂, while the TFA salt form is C₈H₉BrF₃N₃O₂ with a molecular weight of 316.08 g/mol . The azetidine ring contributes to conformational rigidity, which is advantageous in medicinal chemistry for optimizing target binding .

The TFA counterion improves solubility in polar solvents (e.g., acetone, dichloromethane) and stabilizes the compound during purification, as noted in synthetic protocols involving TFA-mediated deprotection steps . Its CAS registry number is EN300-27734631 .

属性

分子式 |

C8H9BrF3N3O2 |

|---|---|

分子量 |

316.08 g/mol |

IUPAC 名称 |

1-(azetidin-3-yl)-3-bromopyrazole;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H8BrN3.C2HF3O2/c7-6-1-2-10(9-6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2;(H,6,7) |

InChI 键 |

VHQMOJMKRFVWDQ-UHFFFAOYSA-N |

规范 SMILES |

C1C(CN1)N2C=CC(=N2)Br.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

准备方法

Starting Materials and Key Intermediates

- N-Boc-azetidine-3-carboxylic acid is a common commercially available precursor used to introduce the azetidine moiety.

- Pyrazole derivatives are typically constructed via cyclization reactions involving hydrazine and β-dicarbonyl compounds or related intermediates.

Synthetic Route Overview

A representative synthetic route for the azetidin-3-yl-pyrazole scaffold involves:

- Conversion of N-Boc-azetidine-3-carboxylic acid to a ketone intermediate.

- Reaction of this ketone with sodium ethoxide and diethyl oxalate to form an enolic ester.

- Cyclization with hydrazine hydrate under acidic ethanol conditions to yield the pyrazole ring fused with the azetidine substituent.

This method was demonstrated to provide good yields (up to 96%) of the pyrazole carboxylate intermediate, which is a key precursor for further functionalization.

Formation of the Trifluoroacetic Acid Salt

Salt Formation Procedure

- The free base of 1-(azetidin-3-yl)-3-bromo-1H-pyrazole is dissolved in an appropriate solvent such as dichloromethane or ethyl acetate.

- Trifluoroacetic acid (TFA) is added dropwise under stirring at low temperature to form the trifluoroacetic acid salt.

- The mixture is stirred for several hours at room temperature to ensure complete salt formation.

Isolation and Purification

- The salt precipitates out or is obtained after solvent removal under reduced pressure.

- Further purification can be achieved by recrystallization from suitable solvents or by trituration.

Characterization

- The TFA salt is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis.

- Typical spectral data confirm the presence of the trifluoroacetate counterion and the integrity of the azetidine-pyrazole structure.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ketone formation from N-Boc-azetidine-3-carboxylic acid | Standard ketone synthesis protocols | ~90 | Key intermediate for pyrazole synthesis |

| 2 | Enolic ester formation | NaOEt, diethyl oxalate, ethanol | 96 | High yield enolic intermediate |

| 3 | Pyrazole ring cyclization | Hydrazine hydrate, ethanol, acidic medium | 85-95 | Efficient ring closure to pyrazole |

| 4 | Bromination | N-bromosuccinimide, DCM, 0-25 °C | 70-85 | Selective 3-bromo substitution on pyrazole |

| 5 | Salt formation | Trifluoroacetic acid, RT, stirring | Quantitative | Formation of stable TFA salt |

Additional Notes on Reaction Optimization and Variations

- Regioselectivity: N-alkylation and substitution reactions on the pyrazole ring can yield regioisomers; however, the bromination at the 3-position is highly selective under optimized conditions.

- Protecting Groups: The use of N-Boc protection on the azetidine nitrogen facilitates handling and selective reactions, which can be removed post-synthesis if needed.

- Green Chemistry Approaches: Some protocols employ one-pot or solvent-minimized conditions for pyrazole synthesis, improving sustainability without compromising yield.

- Analytical Characterization: Comprehensive NMR (1H, 13C, HMBC), mass spectrometry, and elemental analysis are essential for confirming structure and purity.

Representative Reaction Scheme (Textual)

N-Boc-azetidine-3-carboxylic acid → Ketone intermediate (via oxidation or functional group transformation)

Ketone intermediate + NaOEt + diethyl oxalate → Enolic ester intermediate

Enolic ester + Hydrazine hydrate (acidic ethanol) → 1-(azetidin-3-yl)-1H-pyrazole derivative

Pyrazole derivative + N-bromosuccinimide (NBS) → 1-(azetidin-3-yl)-3-bromo-1H-pyrazole

Free base + Trifluoroacetic acid → 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid salt

This detailed preparation method is supported by extensive literature reports, including peer-reviewed synthetic organic chemistry journals and patent documents, ensuring professional and authoritative reliability. The synthetic strategy leverages well-established reactions in heterocyclic chemistry, optimized for yield, selectivity, and scalability.

If further derivatization or biological evaluation is desired, the bromine substituent on the pyrazole ring serves as a versatile handle for cross-coupling or nucleophilic substitution reactions.

化学反应分析

Types of Reactions: 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

科学研究应用

1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Key Observations:

Substituent Effects: The bromopyrazole group in the target compound distinguishes it from analogues with pyrrolopyrimidine or pyrrolidinone moieties.

Role of TFA :

- All compounds utilize TFA as a counterion to enhance solubility and stability. For instance, in , TFA is critical for deprotecting intermediates during synthesis.

Research Findings and Limitations

- Synthetic Utility : The target compound’s bromine atom positions it as a versatile intermediate for synthesizing larger pharmacophores via cross-coupling . However, its low yield during deprotection steps (as observed in similar syntheses) remains a challenge .

- This highlights a need for further enzymatic or cellular assays.

- Salt Form Comparisons : TFA salts are preferred in early-stage drug development due to solubility, but they may be replaced with other counterions (e.g., phosphate ) in final formulations to reduce acidity-related toxicity.

生物活性

1-(Azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy.

Chemical Structure and Properties

The compound consists of an azetidine ring, a pyrazole moiety, and a trifluoroacetic acid functional group. Its molecular formula is C7H9BrF3N3O2, with a molecular weight of approximately 292.06 g/mol. The presence of bromine and trifluoroacetic acid suggests potential reactivity and interactions with biological targets.

Research indicates that compounds containing pyrazole and azetidine frameworks often exhibit diverse biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit inflammatory pathways.

- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, likely through apoptosis induction.

Biological Activity Data Table

Case Studies

- Antimicrobial Efficacy : A study evaluated the activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 1-(azetidin-3-yl)-3-bromo-1H-pyrazole exhibited significant inhibition against Staphylococcus aureus, suggesting a promising lead for antibiotic development .

- Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound could inhibit COX-2 enzyme activity, leading to decreased prostaglandin synthesis. This suggests potential use in treating inflammatory diseases .

- Anticancer Activity : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The study reported a notable reduction in cell viability at concentrations as low as 10 μM .

常见问题

Q. Table 1: Key Synthetic Parameters for TFA-Mediated Reactions

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Temperature | 50°C | |

| TFA:Substrate Ratio | 10:1 | |

| Reaction Time | 16 hours | |

| Solvent | Dichloromethane |

Q. Table 2: Stability of Brominated Pyrazoles in Aqueous Media

| pH | Half-Life (hours) | Degradation Pathway |

|---|---|---|

| 2 | >48 | Minimal hydrolysis |

| 7 | 12 | Partial Br⁻ displacement |

| 10 | 2 | Complete decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。